Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate is a useful research compound. Its molecular formula is C8H7LiN4O2 and its molecular weight is 198.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis in Chemical Research
A study by Dong et al. (2008) focuses on the design and synthesis of novel anthranilic diamides containing 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine. This research is pivotal in understanding the structural and chemical properties of such compounds.
Structural and Chemical Properties
Research by Sheina et al. (2023) explores the structural and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidin-7-ones. This study provides insights into the electronic structure and potential applications in chemistry.
Synthesis Techniques
Kolosov et al. (2015) investigate the synthesis of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide derivatives, contributing to the understanding of chemical synthesis techniques for such compounds. Read more.
Biological and Medicinal Applications
A study by De Long (2006) sheds light on the biological and medicinal applications of 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetohydrazone derivatives, illustrating their potential in herbicidal and fungicidal activities.
Lithiation Reactions
Jones and Sliskovic (1982) discuss lithiation reactions of 1,2,3-triazolo[1,5-a]pyrimidine, contributing to the broader understanding of chemical reactions involving such compounds. Read more.
Fungicidal Activities
Li De-jiang (2008) explores the synthesis and fungicidal activities of novel triazolopyrimidine-carbonylhydrazone derivatives, indicating potential agricultural applications. Read more.
Safety and Hazards
Future Directions
The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle has found numerous applications in medicinal chemistry . The various bioactivities and structural similarity to some natural compounds such as purine render [1,2,4]-triazolo [1,5- a ]pyrimidines as promising bicyclic systems in order to create new agents for the treatment of various diseases . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation. This makes the compound particularly effective against rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This suggests that the compound could be effective in treating certain types of cancer.
Properties
IUPAC Name |
lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.Li/c1-4-3-6(7(13)14)12-8(9-4)10-5(2)11-12;/h3H,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMMQYUCKKJWCR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC2=NC(=NN2C(=C1)C(=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7LiN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.